3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines and oxadiazoles. This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with Quinoline Derivative: The oxadiazole intermediate is then coupled with a quinoline derivative through a nucleophilic substitution reaction.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and substituted quinoline derivatives .
Scientific Research Applications
3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfanyl)phenylacetic acid: This compound shares the methylsulfanyl phenyl group but lacks the quinoline and oxadiazole rings.
1,3,4-thiadiazole derivatives: These compounds have a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups.
Uniqueness
The uniqueness of 3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one lies in its combination of a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-12-24-13-17(19(25)16-6-4-5-7-18(16)24)21-22-20(23-26-21)14-8-10-15(27-2)11-9-14/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBUVZHSOKDRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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